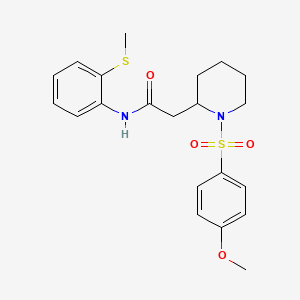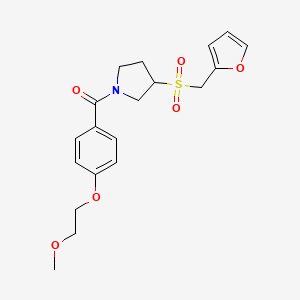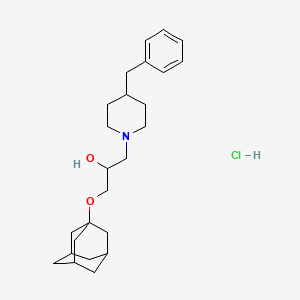
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic chemical compound notable for its structured blend of adamantane and piperidine moieties. Known for its biological activity, it plays a pivotal role in pharmaceutical research and various industrial applications due to its distinctive molecular structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multi-step reactions starting with the adamantane and piperidine derivatives. Key reaction conditions include:
Step 1: Synthesis of the adamantan-1-yloxy intermediate through the reaction of adamantane with a hydroxylating agent.
Step 2: Formation of the benzylpiperidine component via alkylation reactions.
Step 3: Coupling of the adamantan-1-yloxy intermediate with the benzylpiperidine derivative under controlled conditions.
Step 4: Conversion of the free base to its hydrochloride salt by acidification using hydrochloric acid.
Industrial Production Methods
On an industrial scale, the synthesis leverages high-pressure reactors and continuous flow systems to maintain reaction control and maximize yield. The process is optimized for purity and scalability through methods such as crystallization and recrystallization, coupled with rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: Often using agents like KMnO₄ or CrO₃, leading to products with increased oxygen content.
Reduction: Typically with reagents like NaBH₄ or LiAlH₄, yielding alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitutions are possible, involving halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄)
Substitution: Halogenated solvents, acid or base catalysts
Major Products
Oxidation Products: Ketones, Carboxylic acids
Reduction Products: Secondary and tertiary alcohols, Amines
Substitution Products: Varied depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound serves as a precursor in organic synthesis, facilitating the development of complex molecular frameworks due to its reactive adamantane and piperidine centers.
Biology
In biological research, 1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride is studied for its potential as a ligand in receptor binding studies, impacting neurological pathways.
Medicine
Pharmacologically, it exhibits promise in therapeutic areas such as neurodegenerative disorders and psychiatric conditions, owing to its interaction with central nervous system receptors.
Industry
In the industrial domain, the compound finds applications in the manufacture of specialized polymers and as an additive in advanced materials, enhancing properties like thermal stability and mechanical strength.
Wirkmechanismus
Molecular Targets and Pathways
The compound exerts its effects primarily through binding to specific receptors in the central nervous system, influencing neurotransmitter release and uptake. Its unique structure allows for high-affinity interactions with proteins such as G-protein coupled receptors (GPCRs) and ion channels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Memantine: Also contains an adamantane core and is used in the treatment of Alzheimer's disease.
Rimantadine: Structurally related with antiviral properties.
Piperidine derivatives: Like fentanyl, with variations in the substituents affecting receptor binding and pharmacological effects.
Uniqueness
1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride stands out due to its combined adamantane and piperidine structures, providing a dual-functional platform for diverse biological interactions and chemical reactivity. This dual nature enables applications across different fields, making it a versatile and valuable compound in scientific research and industrial processes.
Hope this thorough dive into the world of this compound offers you some new insights!
Eigenschaften
IUPAC Name |
1-(1-adamantyloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO2.ClH/c27-24(18-28-25-14-21-11-22(15-25)13-23(12-21)16-25)17-26-8-6-20(7-9-26)10-19-4-2-1-3-5-19;/h1-5,20-24,27H,6-18H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEMWMIROKATPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(COC34CC5CC(C3)CC(C5)C4)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2412619.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2412623.png)
![1-{[(Thiophen-2-yl)methyl]carbamoyl}ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2412624.png)
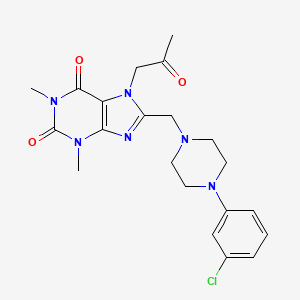
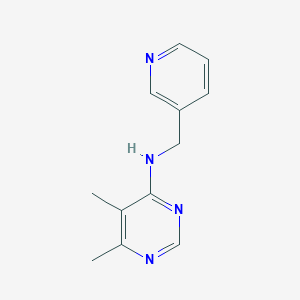
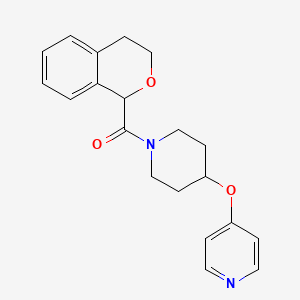
![2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2412628.png)
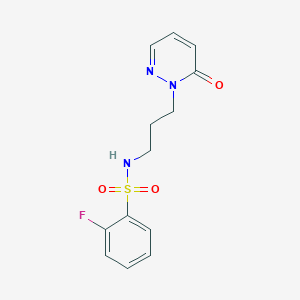
![3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2412632.png)
![methyl 2-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B2412637.png)
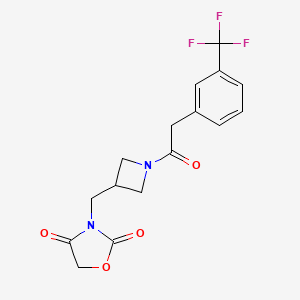
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2412639.png)
